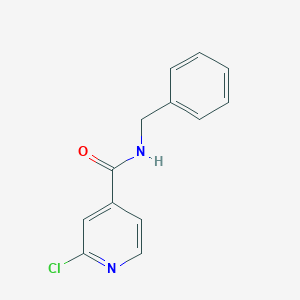

N-benzyl-2-chloropyridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHOZXHUZVPYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132222-38-9 | |

| Record name | N-benzyl-2-chloropyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N Benzyl 2 Chloropyridine 4 Carboxamide

Primary Synthetic Routes for Pyridine (B92270) Carboxamide Derivatives

The synthesis of N-benzyl-2-chloropyridine-4-carboxamide and related pyridine carboxamide derivatives primarily involves the formation of an amide bond and the strategic introduction of substituents onto the pyridine ring.

Amide Bond Formation Approaches

The crucial step in synthesizing this compound is the creation of the amide linkage between a pyridine-4-carboxylic acid derivative and benzylamine (B48309). Several methods exist for this transformation.

One common approach is the direct condensation of a carboxylic acid and an amine. nih.gov This can be achieved under various conditions, including the use of coupling agents or heating. For instance, the reaction of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4) in pyridine at elevated temperatures can produce amides in good yields. nih.gov Another method involves the direct condensation of amines and carboxylic acids under hydrothermal conditions (e.g., 250 °C and 40 bar), which can yield amides in a matter of hours. sci-hub.se The yield of this reaction is influenced by the specific structures of the amine and carboxylic acid. sci-hub.se

Alternatively, the carboxylic acid can be activated by converting it into a more reactive derivative, such as an acyl chloride. This activated intermediate then readily reacts with an amine to form the amide. nih.gov For example, a mixture of methyl 4-chloropicolinate and benzylamine can be heated to produce N-benzyl-4-chloro-pyridine-2-carboxamide. prepchem.com

More recent methods have explored catalyst-driven amide bond formation. Organophosphorus-catalyzed serial dehydration offers a three-component coupling of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov Copper-catalyzed direct amide bond formation from non-activated carboxylic acids and amines is another efficient method that proceeds under mild conditions. rsc.org

| Amide Formation Method | Reagents | Conditions | Key Features |

| Direct Condensation | Carboxylic Acid, Amine, TiCl4 | Pyridine, 85 °C | General method with moderate to excellent yields. nih.gov |

| Hydrothermal Synthesis | Carboxylic Acid, Amine | 250 °C, 40 bar | Non-mineral-catalyzed, rapid formation. sci-hub.se |

| Acyl Chloride Method | Acyl Chloride, Amine | Varies | Involves activation of the carboxylic acid. nih.gov |

| Ester Aminolysis | Methyl Ester, Amine | Heating (e.g., 100 °C) | Direct reaction between an ester and an amine. prepchem.com |

| Organophosphorus Catalysis | Amine, Carboxylic Acid, Pyridine N-oxide | Phosphetane catalyst, oxidant, reductant | Three-component, auto-tandem catalytic cascade. nih.gov |

| Copper Catalysis | Carboxylic Acid, Amine, Isothiocyanate | Copper catalyst | Mild conditions, broad functional group compatibility. rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying pyridine rings, particularly for introducing substituents at the 2- and 4-positions. youtube.comnih.gov In the context of this compound synthesis, the chlorine atom at the 2-position makes the ring susceptible to attack by nucleophiles.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen. Generally, 2-fluoropyridines are significantly more reactive than 2-chloropyridines. nih.gov The reaction involves the attack of a nucleophile on the pyridine ring, leading to the formation of a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nature of the nitrogen atom in the ring. researchgate.netnih.gov The leaving group (in this case, chloride) is then expelled, restoring the aromaticity of the pyridine ring. youtube.com

These reactions are often catalyzed and can be influenced by various factors, including the electron-withdrawing strength and position of other substituents on the pyridine ring. researchgate.netnih.gov For instance, the presence of an electron-withdrawing group can enhance the rate of nucleophilic attack.

Strategies for Introducing the N-Benzyl Moiety

The N-benzyl group is typically introduced through the reaction of a pyridine carboxylic acid or its derivative with benzylamine. prepchem.comrsc.org Benzylamine (C6H5CH2NH2) is a common reagent used in these reactions.

Direct amidation reactions, as described in section 2.1.1, are the most straightforward methods. For example, heating a mixture of a pyridine carboxylic acid ester with benzylamine can directly yield the N-benzyl carboxamide. prepchem.com Another approach involves the reaction of a carboxylic acid with benzylamine in the presence of a catalyst, such as ZrCl4, or under reflux in a suitable solvent like toluene. rsc.org

Precursor Synthesis and Derivatization Approaches

The synthesis of this compound relies on the availability of appropriately substituted pyridine precursors.

Preparation of 2-Chloropyridine (B119429) Scaffolds

2-Chloropyridine is a key intermediate in the synthesis of the target molecule. google.com Several industrial methods exist for its preparation. One common method is the direct chlorination of pyridine in the vapor phase at high temperatures (e.g., >300 °C), often in the presence of a diluent. nih.govgoogle.com This process can be improved by carrying it out in the presence of carbon tetrachloride vapor to minimize side reactions like tar formation and carbonization. google.com

Another patented process involves the reaction of pyridine with chlorine gas in the presence of water vapor and an activating agent at elevated temperatures. google.com This method aims to reduce the required reaction temperature and improve selectivity. Other synthetic routes to 2-chloropyridine include the reaction of 2-hydroxypyridine (B17775) with phosgene (B1210022) or the gas-phase chlorination of picoline. nih.gov

| Method for 2-Chloropyridine Synthesis | Reactants | Conditions | Key Features |

| Vapor-Phase Chlorination | Pyridine, Chlorine | >300 °C, optional diluent | Direct but can lead to by-products. nih.govgoogle.com |

| Activated Chlorination | Pyridine, Chlorine, Water Vapor, Activator | 150-170 °C, UV light | Lower temperature, improved selectivity. google.com |

| From 2-Hydroxypyridine | 2-Hydroxypyridine, Phosgene | Presence of an amide (e.g., DMF) | Alternative to direct chlorination. nih.gov |

Formation of Pyridine-4-Carboxylic Acid Intermediates

Pyridine-4-carboxylic acid, also known as isonicotinic acid, is the other crucial precursor. wikipedia.org A primary industrial method for its production is the ammoxidation of 4-picoline (4-methylpyridine), followed by the hydrolysis of the resulting nitrile. wikipedia.org Oxidation of 4-picoline using nitric acid is another established method. wikipedia.org

More specialized syntheses of substituted pyridine-4-carboxylic acid derivatives exist. For instance, highly substituted pyridin-4-ol derivatives can be prepared through a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it

| Method for Pyridine-4-Carboxylic Acid Synthesis | Starting Material | Reagents | Key Features |

| Ammoxidation | 4-Picoline | Ammonia, Oxygen, then Water | Industrial scale, two-step process. wikipedia.org |

| Oxidation | 4-Picoline | Nitric Acid | Direct oxidation of the methyl group. wikipedia.org |

| Three-Component Reaction | Alkoxyallene, Nitrile, Carboxylic Acid | Lithiated allene | Flexible route to highly substituted derivatives. chim.it |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the final product include:

Choice of Coupling Reagent and Additives: In direct amide bond formation from the carboxylic acid, the selection of the coupling reagent and any additives is crucial. Different reagents exhibit varying efficiencies depending on the specific substrates.

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Common solvents for amide coupling reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile.

Reaction Temperature: Temperature control is essential. While some reactions proceed efficiently at room temperature, others may require cooling to minimize side reactions or heating to overcome activation barriers.

Stoichiometry of Reactants: The molar ratio of the carboxylic acid derivative, benzylamine, and coupling agents needs to be carefully controlled to maximize the conversion of the limiting reagent and minimize the formation of byproducts.

Base: In reactions that generate acidic byproducts, the choice and amount of base are critical for driving the reaction to completion and preventing the protonation of the amine nucleophile.

Systematic studies are required to determine the optimal combination of these parameters for the synthesis of this compound to achieve the highest possible yield and purity.

Development of Novel Synthetic Pathways for Analogues of this compound

The development of novel synthetic pathways for analogues of this compound allows for the exploration of structure-activity relationships and the potential discovery of compounds with enhanced properties. Research in this area often focuses on introducing substituents on either the pyridine ring or the benzyl (B1604629) group.

For instance, studies on the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides, which are aza-analogues of the target compound, provide insights into potential synthetic strategies. In this research, substituted N-benzyl-3-chloropyrazine-2-carboxamides were prepared by reacting 3-chloropyrazine-2-carbonyl chloride with various substituted benzylamines. nih.govmdpi.com This highlights a versatile method for creating a library of analogues by simply varying the amine component.

Furthermore, the synthesis of N-substituted benzamide (B126) derivatives often involves multi-step reaction sequences that allow for the introduction of diverse functional groups. researchgate.net These strategies could be adapted for the synthesis of this compound analogues with modifications on the benzyl ring.

Future research could explore the use of modern synthetic techniques such as microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in the preparation of similar amide compounds. Additionally, flow chemistry could offer a safer and more scalable approach for the synthesis of these compounds.

Spectroscopic and Advanced Structural Characterization of N Benzyl 2 Chloropyridine 4 Carboxamide

Vibrational Spectroscopy Analysis (FTIR)

The key vibrational modes would include the N-H stretching of the amide, the C=O stretching of the carboxamide, C-N stretching, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. For comparison, the FTIR spectrum of a structurally similar compound, N-benzyl-2-(4-chlorophenyl)acetamide, shows characteristic amide and benzyl (B1604629) group absorptions that can be used to infer the spectral features of the title compound. researchgate.net

Predicted FTIR Data for N-benzyl-2-chloropyridine-4-carboxamide

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Notes |

|---|---|---|---|

| Amide | N-H Stretch | 3300-3500 | Broad peak, indicative of hydrogen bonding. |

| Aromatic Rings | C-H Stretch | 3000-3100 | Sharp, multiple peaks. |

| Benzyl Group | CH₂ Asymmetric/Symmetric Stretch | 2920-2970 | |

| Amide I | C=O Stretch | 1650-1680 | Strong, sharp peak, sensitive to local environment. |

| Aromatic Rings | C=C Stretch | 1450-1600 | Multiple bands. |

| Amide II | N-H Bend and C-N Stretch | 1510-1550 | |

| Benzyl Group | CH₂ Scissoring | ~1450 | |

| Pyridine (B92270) Ring | Ring Vibrations | 1400-1600 | |

| Pyridine Ring | C-Cl Stretch | 700-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Specific experimental ¹H and ¹³C NMR data for this compound are not published in detail. However, the expected chemical shifts can be reasonably predicted by analyzing the spectra of its constituent parts: a 2-chloropyridine (B119429) moiety and a benzylamine (B48309) moiety. Data from related compounds such as 2-chloropyridine and 4-benzylpyridine (B57826) can help in assigning the proton and carbon signals. nih.govchemicalbook.com

¹H NMR: The spectrum is expected to show distinct signals for the protons of the benzyl group and the 2-chloropyridine ring. The amide proton (N-H) would likely appear as a broad singlet or a triplet, with its chemical shift being sensitive to solvent and concentration. The CH₂ protons of the benzyl group would likely appear as a doublet due to coupling with the amide proton. The aromatic protons of the benzyl group would appear in the typical aromatic region (7.2-7.4 ppm), while the protons on the 2-chloropyridine ring would be further downfield due to the electron-withdrawing effects of the nitrogen atom and the chlorine atom.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the 13 unique carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal. The carbon atom bonded to the chlorine atom in the pyridine ring (C2) would also be significantly downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | 8.5 - 9.5 | - |

| Pyridine H-3, H-5 | 7.5 - 8.0 | 120 - 125 |

| Pyridine H-6 | 8.5 - 8.8 | 150 - 152 |

| Benzyl CH₂ | 4.5 - 4.7 | 43 - 45 |

| Benzyl Aromatic H | 7.2 - 7.4 | 127 - 129 |

| Amide C=O | - | 164 - 166 |

| Pyridine C-2 (C-Cl) | - | 151 - 153 |

| Pyridine C-4 (C-C=O) | - | 145 - 147 |

| Pyridine C-3, C-5 | - | 120 - 125 |

| Pyridine C-6 | - | 150 - 152 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Profiling

Experimental UV-Vis spectroscopic data for this compound is not documented in available literature. The UV-Vis profile of this compound would be dominated by π → π* and n → π* electronic transitions within the aromatic systems (the pyridine and benzene (B151609) rings) and the carboxamide functional group. The presence of the chlorine atom and the amide group as substituents on the pyridine ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The primary absorption bands would likely be observed in the 200-300 nm range. The benzene ring typically exhibits a strong absorption band around 255 nm, while the pyridine ring shows complex absorptions in a similar region. The conjugation between the pyridine ring and the carboxamide group could lead to an additional absorption band at a longer wavelength.

Mass Spectrometry Fragmentation Pattern Analysis

While experimental mass spectra are not widely published, predicted mass spectrometry data for this compound is available. uni.lu Electrospray ionization (ESI) in positive mode would be expected to produce a prominent protonated molecular ion [M+H]⁺.

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of a benzyl cation (m/z 91) and a 2-chloropyridine-4-carboxamide fragment, or a tropylium (B1234903) ion rearrangement. Another likely fragmentation pathway is the loss of the chlorine atom.

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 247.06326 |

| [M+Na]⁺ | 269.04520 |

| [M-H]⁻ | 245.04870 |

| [M]⁺ | 246.05543 |

Data sourced from PubChemLite. uni.lu

Crystallographic Studies of this compound and its Analogues

There are no published crystal structures for this compound. However, crystallographic studies of analogous compounds, such as N-benzyl substituted benzimidazoles, reveal insights into the potential solid-state packing of such molecules.

Computational Chemistry and Molecular Modeling Studies of N Benzyl 2 Chloropyridine 4 Carboxamide

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations provide a detailed view of the conformational changes and stability of a ligand-receptor complex. While specific MD simulation studies on N-benzyl-2-chloropyridine-4-carboxamide are not extensively documented in publicly available literature, the methodology is broadly applied to similar classes of compounds, such as N-benzylpyridinium and other pyridine (B92270) derivatives, to understand their interaction with biological targets. nih.govresearchgate.net

The primary goal of MD simulations in this context is to assess the stability of the binding pose of this compound within a specific protein's active site, as predicted by molecular docking. nih.gov The simulation would typically involve placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then calculating the forces between atoms and their subsequent movements over a period of nanoseconds to microseconds. mdpi.com

Key parameters analyzed from an MD simulation to determine complex stability include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial docked conformation over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. For instance, studies on other inhibitor-protein complexes have used stable RMSD profiles to validate docking results. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and the ligand. Regions with high RMSF values are more mobile. In the context of the ligand, this can indicate which parts of the molecule are most dynamic within the binding pocket.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are critical for binding affinity. MD simulations can track the persistence of these bonds throughout the simulation, providing insights into the key interactions that stabilize the complex. For example, the amide group in this compound could potentially form stable hydrogen bonds with amino acid residues in a target protein.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-receptor complex. This provides a quantitative measure of the binding affinity.

By applying these analyses to a hypothetical complex of this compound with a relevant biological target, researchers could gain a deeper understanding of its binding mode and the durability of the interaction, which is crucial for its potential efficacy.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The assessment of a compound's ADMET properties is a critical step in the development of new therapeutic agents to ensure they have favorable pharmacokinetic and safety profiles. Computational models are widely used for the early prediction of these properties, helping to prioritize candidates and identify potential liabilities. chemrxiv.orgchemrxiv.org For this compound, a predicted ADMET profile can be generated using various in silico tools and models.

A key initial assessment is the compound's compliance with established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value/Assessment | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O | Basic molecular information. |

| Molecular Weight | 246.7 g/mol | Within Lipinski's rule (< 500 g/mol ), suggesting good potential for absorption. |

| XlogP (predicted) | 2.4 uni.lu | A measure of lipophilicity. A value between 1 and 3 is often considered optimal for oral drug absorption. uni.lu |

| Hydrogen Bond Donors | 1 (from the amide group) | Within Lipinski's rule (≤ 5), indicating a favorable contribution to membrane permeability. |

| Hydrogen Bond Acceptors | 3 (from the nitrogen and oxygen atoms) | Within Lipinski's rule (≤ 10), suggesting good potential for solubility and binding. |

| Aqueous Solubility | Predicted to be low | The aromatic nature of the compound suggests it may have limited solubility in water, which could impact its bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Prediction needed | Important for CNS-targeting compounds. The moderate lipophilicity and molecular weight may allow for some BBB penetration. |

| Cytochrome P450 (CYP) Inhibition | Prediction needed | Potential for drug-drug interactions if the compound inhibits key metabolic enzymes like CYP2D6 or CYP3A4. |

| Hepatotoxicity | Prediction needed | The presence of the pyridine ring can sometimes be associated with liver toxicity. nih.gov |

| Mutagenicity | Prediction needed | The 2-chloropyridine (B119429) moiety has been noted in some contexts to require evaluation for potential mutagenic effects. nih.gov |

Note: The values in this table are based on general computational models and predictions for structurally similar compounds. Specific experimental validation is required for confirmation.

The predicted XlogP of 2.4 suggests a balanced lipophilicity, which is often favorable for oral absorption. uni.lu The molecule adheres to Lipinski's rules, indicating a good starting point for a potential drug candidate. However, potential liabilities such as low aqueous solubility and the metabolic fate of the 2-chloropyridine moiety would require further computational and experimental investigation. nih.gov

Computational Approaches for Reaction Pathway Predictions and Synthetic Target Prioritization

Computational tools are increasingly being used to predict and design synthetic routes for novel molecules, a field known as retrosynthesis prediction. nih.gov These methods can help chemists to identify efficient and cost-effective ways to synthesize target compounds like this compound.

Modern approaches to retrosynthesis often employ machine learning models, particularly those based on neural machine translation architectures like the Transformer model. chemrxiv.orgnih.gov These models are trained on large databases of known chemical reactions and learn the underlying patterns of chemical transformations.

For a target molecule like this compound, a retrosynthesis prediction tool would work backward to identify potential precursor molecules, or synthons. This process is repeated until readily available starting materials are identified. For example, a predicted retrosynthetic disconnection for this compound might involve breaking the amide bond, leading to two key precursors:

2-chloropyridine-4-carboxylic acid (or its activated form, like an acyl chloride)

The synthesis of the 2-chloropyridine-4-carboxylic acid precursor itself can be further analyzed. The chlorination of a corresponding hydroxypyridine or the diazotization of an aminopyridine are common methods for introducing a chlorine atom onto the pyridine ring. google.comwikipedia.org For instance, a known process for preparing 2-chloropyridines involves the reaction of 2-aminopyridines with nitrosyl chloride in an HCl-saturated solution. google.com

Computational models can evaluate multiple potential synthetic routes based on factors such as:

Reaction feasibility: The likelihood that a proposed reaction will proceed based on known chemical principles.

Reagent availability: Prioritizing routes that use commercially available and inexpensive starting materials.

Step count: Favoring shorter synthetic sequences.

Predicted yield and purity: Estimating the efficiency of each reaction step.

By leveraging these computational predictions, synthetic chemists can prioritize the most promising synthetic strategies for this compound, saving time and resources in the laboratory.

Structure Activity Relationship Sar Investigations of N Benzyl 2 Chloropyridine 4 Carboxamide Analogues

Systematic Structural Modifications of the Pyridine (B92270) Ring

The pyridine core is a critical determinant of the biological activity of N-benzyl-2-chloropyridine-4-carboxamide analogues. Its electronic properties and substitution pattern profoundly influence molecular interactions with biological targets. Research into related pyridine derivatives has shown that the position and nature of substituents can dramatically alter efficacy. For instance, in other classes of pyridine-containing compounds, the introduction of small, electron-donating groups can enhance biological activity, whereas bulky substituents may lead to a decrease in potency due to steric hindrance.

Variations of the N-Benzyl Moiety and their Impact on Activity

The N-benzyl group provides a large surface for interaction with biological targets and its modification has been a focal point of SAR studies. These investigations can be broadly categorized into the effects of substituents on the benzyl (B1604629) ring and the influence of conformational constraints.

Substituent Effects on Benzyl Ring

The electronic and steric properties of substituents on the benzyl ring play a pivotal role in modulating biological activity. Studies on related N-benzyl carboxamides, such as pyrazine (B50134) carboxamides, have provided valuable insights that can be extrapolated to the this compound series. For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring can fine-tune the electronic environment of the entire benzyl moiety.

In a series of substituted N-benzylpyrazine-2-carboxamides evaluated for antimycobacterial activity, the nature and position of the substituent on the benzyl ring were found to be critical. The following table illustrates the impact of these substitutions on the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Antimycobacterial Activity of Substituted N-benzylpyrazine-2-carboxamides

| Compound | Substituent on Benzyl Ring | MIC (μg/mL) against M. tuberculosis |

|---|---|---|

| 1 | 4-OCH3 | 6.25 |

| 2 | 3-CF3 | > 100 |

| 3 | 4-Cl | 50 |

| 4 | H (unsubstituted) | > 100 |

These data suggest that a methoxy (B1213986) group in the para position is highly favorable for activity, while a trifluoromethyl group in the meta position or a chloro group in the para position leads to a significant decrease in potency. The unsubstituted benzyl analogue was also found to be inactive. This highlights the sensitivity of the binding pocket to the electronic and steric profile of the benzyl ring.

Conformational Restrictions and their Influence on Molecular Interactions

The flexibility of the benzyl group allows it to adopt various conformations, only one of which may be optimal for binding to a biological target. Introducing conformational constraints is a common strategy to lock the molecule in a more bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating the benzyl group into a ring system or by introducing bulky substituents that restrict rotation.

Modification of the Carboxamide Linker

The carboxamide linker is a crucial structural element, providing a rigid plane and hydrogen bonding capabilities through the amide N-H and carbonyl oxygen. Modifications to this linker, while less common than changes to the pyridine or benzyl moieties, can have a significant impact on activity.

One potential modification is the replacement of the amide bond with a bioisostere, such as a sulfonamide or a reversed amide. These changes would alter the hydrogen bonding pattern and the electronic character of the linker. For example, a sulfonamide would introduce a tetrahedral geometry and different hydrogen bond donor/acceptor properties.

Another approach is the methylation of the amide nitrogen. This would remove a hydrogen bond donor, which can be a critical interaction for binding. In many systems, N-methylation leads to a significant drop or complete loss of activity, confirming the importance of the N-H hydrogen bond.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound analogues, QSAR models can be developed to predict the activity of novel compounds and to gain a deeper understanding of the physicochemical properties that drive potency.

A QSAR study on a series of 2-chloropyridine-3-carboxamide fungicides, for instance, successfully used physicochemical parameters to model their activity. Similar approaches could be applied to this compound derivatives. Key molecular descriptors would likely include:

Hydrophobicity: The logP or calculated logP (cLogP) of the compounds, which influences their ability to cross cell membranes.

Electronic Parameters: Hammett constants (σ) for the substituents on the benzyl ring to quantify their electron-donating or -withdrawing effects.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of substituents.

Topological Indices: Molecular connectivity indices that encode information about the branching and shape of the molecule.

A typical QSAR equation might take the form:

log(1/C) = a(logP)² + b(logP) + c(σ) + d(Es) + e

where C is the concentration required for a specific biological effect, and a, b, c, d, and e are coefficients determined by regression analysis. Such models can guide the synthesis of new analogues with improved activity by predicting which combinations of properties are most desirable.

Comparative SAR Analysis with Related Pyridine and Pyrimidine Carboxamides

For example, in a study of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), extensive SAR was explored. The findings in this series can offer valuable parallels.

Comparative SAR of Pyridine vs. Pyrimidine Carboxamides (Hypothetical Data Based on General Principles)

| Scaffold | Key SAR Observations | Potential Impact on Activity |

|---|---|---|

| Pyridine-4-carboxamide | Single nitrogen atom allows for a specific hydrogen bond acceptor site. Electron distribution is less perturbed compared to pyrimidine. | May exhibit higher selectivity for certain targets due to a more defined electrostatic potential. |

| Pyrimidine-4-carboxamide | Two nitrogen atoms increase the potential for hydrogen bonding and alter the overall dipole moment. The ring is more electron-deficient. | Could lead to different binding modes or interactions with the target. May also affect solubility and metabolic stability. |

In studies on 2,4-disubstituted pyrimidines, the steric and electronic properties of substituents at both the C2 and C4 positions were found to be critical for cholinesterase inhibition. This underscores the importance of the substitution pattern on the heterocyclic core, a principle that is directly applicable to the this compound series. The comparative analysis of these different scaffolds helps in building a more comprehensive picture of the structural requirements for biological activity in this class of compounds.

Mechanistic Studies of Biological Interactions for N Benzyl 2 Chloropyridine 4 Carboxamide

Investigation of Molecular Targets and Binding Mechanisms

The biological effects of a compound are dictated by its interactions with specific molecular targets. For the pyridine (B92270) carboxamide scaffold, these targets are diverse and include enzymes, receptors, and protein-protein interfaces.

Enzyme Modulation and Inhibition Mechanisms

Compounds structurally related to N-benzyl-2-chloropyridine-4-carboxamide have been shown to inhibit a variety of enzymes through different mechanisms. The specific nature of the pyridine ring substitutions and the conformation of the carboxamide linker are critical in determining target specificity and potency.

Key enzymatic targets for pyridine carboxamide and N-benzyl scaffolds include:

Kinases: This large family of enzymes is a common target for pyridine-containing compounds. For instance, pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. nih.gov Thiazole-carboxamide and pyridine-carboxamide compounds have also been patented as Pim kinase inhibitors. google.com

Deubiquitinases: N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share the N-benzyl group and a similar nitrogen-containing aromatic ring, are potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. nih.gov

Metabolic Enzymes: Various pyridine carboxamide derivatives have shown inhibitory activity against enzymes like succinate (B1194679) dehydrogenase (SDH) in fungi and bacterial urease. jst.go.jpnih.govmdpi.com For example, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide demonstrated SDH inhibition against Botrytis cinerea with an IC50 value of 5.6 mg/L. jst.go.jpnih.gov

Cholinesterases: While not pyridine carboxamides, coumarin-based N-benzyl pyridinium derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting the N-benzyl pyridine motif can be directed toward neurological targets. ut.ac.ir One such compound exhibited an IC50 value of 0.247 µM against AChE. ut.ac.ir

Mycobacterial Enzymes: Some pyridine carboxamide compounds act as prodrugs against Mycobacterium tuberculosis. They are activated by the mycobacterial amidase AmiC or the catalase-peroxidase enzyme KatG to exert their inhibitory effects, often on cell wall synthesis. frontiersin.orgnih.gov

| Compound Class | Enzyme Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine Carboxamide Derivative | Succinate Dehydrogenase (SDH) | 5.6 mg/L (17.3 µM) | jst.go.jpnih.gov |

| Pyridine Carboxamide Derivative | Urease | 1.07 µM | mdpi.com |

| N-benzyl Pyridinium Derivative | Acetylcholinesterase (AChE) | 0.247 µM | ut.ac.ir |

| N-benzyl Pyrimidine Derivative | USP1/UAF1 Deubiquitinase | Nanomolar range | nih.gov |

Receptor Binding and Allosteric Modulation Studies

The pyridine carboxamide scaffold is also capable of interacting with various cell surface and intracellular receptors.

Cannabinoid Receptors: 6-Alkoxy-5-aryl-3-pyridinecarboxamides have been developed as selective, high-affinity antagonists for the human cannabinoid-1 receptor (hCB1R). nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): A series of 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues, which feature a pyridine carboxamide moiety, have been characterized as having high affinity (Ki < 1 nM) for α4β2 nAChRs. nih.gov Structural studies with the homologous acetylcholine-binding protein (AChBP) show that the pyridine nitrogen can form a hydrogen bond, while the carboxamide group may be directed towards the solvent or form water-mediated links within the binding site. nih.gov

Sigma Receptors: Benzamide (B126) and benzamide derivatives containing an N-benzylpiperidine moiety show high affinity for both sigma-1 and sigma-2 receptors, which are expressed in certain cancer cell lines. nih.gov One such ligand displayed a Ki of 4.6 nM. nih.gov

Metabotropic Glutamate Receptors: Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). acs.org

| Compound Class | Receptor Target | Reported Affinity | Reference |

|---|---|---|---|

| Carbamoylpyridinyl deschloroepibatidine analogue | α4β2 nAChR | Ki < 1 nM | nih.gov |

| N-benzylpiperidin-4-yl-iodobenzamide | Sigma Receptors | Ki = 4.6 nM | nih.gov |

| 6-Alkoxy-5-aryl-3-pyridinecarboxamide | Human Cannabinoid-1 Receptor (hCB1R) | High-affinity antagonist | nih.gov |

| Thieno[3,2-b]pyridine-5-carboxamide | mGlu5 | IC50 = 61 nM | acs.org |

Protein-Protein Interaction (PPI) Modulatory Effects

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging but increasingly important class of drug targets. ajwilsonresearch.comnih.gov Small molecules can modulate PPIs by either inhibiting the interaction (disrupting) or stabilizing it. nih.govnih.govresearchgate.net These modulators can act orthosterically, by binding directly at the protein-protein interface, or allosterically, by binding to a remote site and inducing a conformational change. researchgate.net

While no specific PPI modulatory effects have been documented for this compound, its structural features make it a candidate for such a role. The relatively flat and extended surfaces of PPIs often require molecules that can mimic key "hot-spot" residues at the interface. ajwilsonresearch.comnih.gov The combination of aromatic rings (benzyl and pyridine) and a hydrogen-bonding carboxamide group in this compound provides the necessary chemical diversity to potentially interact with such surfaces. Prominent PPI targets in drug discovery include the p53/hDM2 and BH3/BCL-2 family interactions, both crucial in cancer apoptosis pathways. ajwilsonresearch.comnih.gov

Cellular Target Engagement and Pathway Analysis

Confirming that a compound reaches and binds to its intended target within a cell is a critical step in drug development. catapult.org.uk Cellular target engagement assays are designed to measure this interaction in a complex cellular environment. catapult.org.ukyoutube.com

A common label-free method is the Cellular Thermal Shift Assay (CETSA), which relies on the principle that ligand binding stabilizes a target protein against thermal denaturation. catapult.org.uknih.govnih.gov A shift in the protein's melting curve upon treatment with a compound provides direct evidence of target engagement. catapult.org.uk

For compounds related to this compound, cellular assays have successfully linked target engagement to downstream pathway modulation. For example, the inhibition of the USP1/UAF1 enzyme by N-benzyl-2-phenylpyrimidin-4-amine derivatives in cells leads to a measurable increase in monoubiquitinated PCNA levels and a corresponding decrease in cancer cell survival, directly connecting enzyme engagement to the DNA damage response pathway. nih.gov Similarly, antitubercular pyridine carboxamides that are activated by KatG have been shown to inhibit cell wall synthesis pathways in M. tuberculosis. frontiersin.org

Biochemical Assays for Activity Profiling

A variety of biochemical assays are employed to determine the activity and selectivity of compounds like this compound. These in vitro assays provide quantitative measures of a compound's potency and are essential for structure-activity relationship (SAR) studies.

Enzyme Inhibition Assays: These are the most common assays for enzyme-targeting compounds. They typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This can be done using various detection methods, including spectrophotometry, fluorescence, or luminescence, depending on the enzyme and its substrate. jst.go.jpmdpi.com Kinetic studies are also performed to determine the mode of inhibition (e.g., competitive, non-competitive). ut.ac.ir

Receptor Binding Assays: To determine a compound's affinity for a specific receptor, radioligand binding assays are frequently used. These assays measure the displacement of a known radioactive ligand by the test compound, from which the inhibition constant (Ki) can be calculated. nih.govnih.gov

Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this biochemical assay measures the change in the melting temperature (Tm) of a purified protein upon ligand binding, serving as an initial screen for binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Exploration of Specific Biological Pathways Influenced by Pyridine Carboxamide Scaffolds

The diverse molecular targets of pyridine carboxamide derivatives mean they can influence a wide array of biological pathways. The specific pathway affected is highly dependent on the substitution pattern around the core scaffold.

Antimicrobial and Host-Modulatory Pathways: Pyridine carboxamides have been identified as leads for treating tuberculosis. nih.govasm.org Some of these compounds are prodrugs that, once activated inside the mycobacteria, inhibit essential pathways like mycolic acid synthesis. frontiersin.org Interestingly, some derivatives also appear to possess a dual mechanism of action, not only inhibiting a bacterial pathway but also modulating the host's anti-microbial response by inducing autophagy in macrophages. nih.gov

Cancer and Apoptosis Pathways: Through inhibition of targets like kinases (e.g., HPK1, Pim kinases) and deubiquitinases (e.g., USP1), pyridine-based compounds can interfere with cell cycle regulation, DNA damage repair, and immune signaling pathways, leading to anticancer effects. nih.govgoogle.comnih.gov

Inflammatory and Neurological Pathways: The ability of pyridine derivatives to modulate targets like cannabinoid receptors, cholinesterases, and glutamate receptors indicates their potential to influence signaling pathways involved in inflammation, pain, and neurotransmission. ut.ac.irnih.govacs.org For example, chemokine receptor antagonists based on a pyridine scaffold have been investigated for roles in HIV-1 proliferation and inflammatory diseases. researchgate.net

Advanced Research Avenues and Future Directions for N Benzyl 2 Chloropyridine 4 Carboxamide Research

Design Principles for Enhanced Selectivity and Potency

The quest for more effective and safer drugs necessitates the design of molecules with high selectivity and potency. For N-benzyl-2-chloropyridine-4-carboxamide and its analogs, researchers are employing sophisticated design principles to achieve these goals. A key strategy involves systematic structure-activity relationship (SAR) studies. These studies meticulously explore how modifications to different parts of the molecule impact its biological activity.

For instance, alterations to the pyridine (B92270) ring, such as replacing it with a pyrimidine, can reduce the planarity of the molecule, thereby influencing its selectivity for specific biological targets. Similarly, adding substituents like a trifluoromethyl group to the benzyl (B1604629) ring has been shown to improve metabolic stability. Computational methods, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling, are instrumental in this process. These models can identify "hotspots" on the molecule where steric and electrostatic properties are critical for activity, guiding the design of more potent compounds.

Furthermore, the strategic placement of substituents on the pyridine ring is crucial. For example, in the development of inhibitors for the anaplastic lymphoma kinase (ALK), a stepwise process involving in vitro screening and computational ranking of virtual libraries has led to the discovery of highly selective inhibitors. nih.gov This iterative process of design, synthesis, and testing is fundamental to enhancing both the potency and selectivity of pyridine carboxamide derivatives.

Application of Advanced Synthetic Methodologies

The ability to efficiently synthesize a diverse range of this compound analogs is crucial for exploring their therapeutic potential. Researchers are increasingly turning to advanced synthetic methodologies to streamline this process. These methods not only improve efficiency but also allow for the creation of novel chemical structures that were previously inaccessible.

One such advancement is the use of electrochemical synthesis. This technique offers a green and efficient alternative to traditional methods that often rely on harsh chemical oxidants. rsc.org By using electrochemistry, pyridine acyl radicals can be generated in situ and reacted with various amines to produce a diverse array of pyridine carboxamides under mild conditions. rsc.org

Another innovative approach involves the use of novel dehydrating reagents like pyridine-3-sulfonyl chloride (3-PSC). This reagent has been successfully used for the mild and efficient preparation of carboxamides from carboxylic acids and amines, yielding excellent results. oup.com Furthermore, visible light-induced C-H functionalization of related heterocyclic systems like imidazo[1,2-a]pyridines is opening new avenues for introducing functional groups in a highly controlled and efficient manner. mdpi.com These advanced synthetic methods are pivotal in expanding the chemical space of pyridine carboxamides available for biological screening.

Integration of High-Throughput Screening and Computational Methods

The discovery of new drug candidates from large chemical libraries has been revolutionized by the integration of high-throughput screening (HTS) and computational methods. HTS allows for the rapid testing of thousands of compounds, while computational tools help to prioritize candidates and predict their properties. thermofisher.com

For pyridine carboxamides, HTS of diverse chemical libraries has been instrumental in identifying initial "hits" with desired biological activity. nih.gov These hits can then be optimized through computational modeling. For example, molecular docking studies can predict how a molecule will bind to its target protein, providing insights for further structural modifications to improve affinity and selectivity. mdpi.com

Computational tools are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. mdpi.com This in silico analysis helps to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of failure in later stages. cmjpublishers.com The combination of HTS and computational chemistry creates a powerful synergy, accelerating the journey from a chemical library to a promising drug lead.

Development of this compound as Chemical Probes

Beyond their potential as therapeutic agents, this compound and its derivatives are valuable tools for basic research. As "chemical probes," these molecules can be used to study the function of specific proteins and pathways in cells and organisms. nih.gov

A well-characterized chemical probe must be potent, selective, and have a known mechanism of action. chemicalprobes.org The development of such probes from the pyridine carboxamide scaffold allows researchers to investigate the roles of various biological targets in health and disease. For example, a highly selective inhibitor can be used to dissect the specific functions of a particular enzyme or receptor. nih.gov

The process of developing a chemical probe often mirrors that of drug discovery, involving cycles of design, synthesis, and biological evaluation. The insights gained from using these probes can, in turn, inform the development of new therapeutic strategies.

Exploration of Novel Biological Activities and Therapeutic Research Spaces for Pyridine Carboxamides

The pyridine carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a range of different biological targets. cymitquimica.com This versatility has led to the exploration of pyridine carboxamides for a wide array of therapeutic applications.

Initially recognized for their potential in areas like cancer and infectious diseases, researchers are now investigating their activity in other therapeutic spaces. tandfonline.comnih.govnih.gov For instance, derivatives have been studied as potential multi-receptor antipsychotic drugs, urease inhibitors, and agents for treating atopic dermatitis. mdpi.comnih.govnih.gov

Recent studies have highlighted the potential of pyridine carboxamides as inhibitors of hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy and as allosteric inhibitors of SHP2 for cancer therapy. nih.govresearchgate.net Furthermore, research into their activity against Mycobacterium tuberculosis continues to yield promising results, with some derivatives showing bactericidal activity within macrophages. nih.govresearchgate.net The ongoing exploration of this versatile scaffold is likely to uncover even more novel biological activities and therapeutic applications in the future.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-chloropyridine-4-carboxamide, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves coupling 2-chloropyridine-4-carboxylic acid with benzylamine using carbodiimide coupling reagents (e.g., DCC or EDCI) in anhydrous DMF or THF under nitrogen. Post-reaction purification via column chromatography followed by HPLC (≥98% purity validation) ensures product integrity . Reaction progress can be monitored using TLC with UV visualization or LC-MS for intermediate tracking. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments of activating agents like HOBt .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopy : - and -NMR in deuterated DMSO or CDCl resolves aromatic protons (pyridine/benzyl groups) and carbonyl signals. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and verifies stereoelectronic effects. Data collection at low temperature (100 K) minimizes thermal displacement errors .

- Purity : HPLC with a C18 column and UV detection (λ = 254 nm) quantifies impurities. Purity thresholds ≥95% are standard for pharmacological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify the benzyl group (e.g., electron-withdrawing/-donating substituents) and pyridine’s chloro position. Assess impacts on target binding using enzyme inhibition assays (e.g., IC determination) .

- Pharmacophore Mapping : Overlay derivatives in molecular docking software (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group). Validate predictions via site-directed mutagenesis of putative receptor residues .

- Data Interpretation : Use multivariate regression (QSAR) to correlate substituent properties (logP, polar surface area) with activity. Cross-validate models with leave-one-out (LOO) analysis .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to analyze stability and binding free energies (MM-PBSA/GBSA).

- Docking Validation : Compare Glide (Schrödinger) vs. rDock for pose reproducibility. Consensus scoring reduces false positives .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) from SMILES inputs .

Q. How can contradictory data in reaction optimization or bioassay results be systematically resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst batch) to isolate variables.

- Cross-Technique Validation : Compare crystallographic data (electron density maps) with NMR-derived NOE correlations to resolve stereochemical ambiguities .

- Statistical Analysis : Apply ANOVA to bioassay triplicates to identify outliers. Use Bayesian inference models to quantify uncertainty in kinetic parameters .

Analytical and Reporting Standards

Q. What protocols ensure reproducibility in reporting spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- NMR : Report solvent, internal standard (e.g., TMS), and acquisition parameters (e.g., 500 MHz, 256 scans). Include --HSQC/HMBC for ambiguous assignments .

- Crystallography : Adopt CIF format for deposition in the Cambridge Structural Database (CSD). Report R/wR values, Flack parameter, and refinement details (SHELXL version, restraints) .

- Data Sharing : Provide raw NMR (FID), crystallographic (HKL), and HPLC chromatograms in supplementary materials. Use FAIR principles for metadata tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.